Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Drug Discovery Physicochemical Property Optimization Oral Bioavailability Prediction

N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine (CAS 866137-99-7) is a synthetic quinazoline derivative featuring a 4-chlorobenzylamino substituent at the 4-position and a methylsulfanyl group at the 2-position of the quinazoline core. It has a molecular weight of 315.8 g/mol and a molecular formula of C₁₆H₁₄ClN₃S.

Molecular Formula C16H14ClN3S
Molecular Weight 315.8 g/mol
CAS No. 866137-99-7
Cat. No. B3160664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine
CAS866137-99-7
Molecular FormulaC16H14ClN3S
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3S/c1-21-16-19-14-5-3-2-4-13(14)15(20-16)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19,20)
InChIKeyYHZNGUIEXGAPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine (CAS 866137-99-7): Core Physicochemical & Procurement Identity


N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine (CAS 866137-99-7) is a synthetic quinazoline derivative featuring a 4-chlorobenzylamino substituent at the 4-position and a methylsulfanyl group at the 2-position of the quinazoline core. It has a molecular weight of 315.8 g/mol and a molecular formula of C₁₆H₁₄ClN₃S . The compound is available at commercial purity levels of 90–95% (as a solid research-grade reagent), with long-term storage recommended in a cool, dry environment . PubChem-calculated descriptors include XLogP3 of 4.8, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1].

Why N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine Cannot Be Readily Substituted by In-Class Analogs


Quinazoline-based kinase inhibitors and receptor antagonists derive their potency and selectivity from specific substitution patterns on the heterocyclic scaffold [1]. The combination of an N-4-(4-chlorobenzyl) moiety and a 2-methylsulfanyl group in this compound yields a distinct electrostatic, steric, and hydrogen-bonding profile that cannot be recapitulated by analogs that alter either the benzyl substituent (e.g., N-allyl, N-nitro, or N-benzyl variants) or modify the 2-position sulfide to a sulfoxide, sulfone, or 4-chlorobenzyl substituent [2]. Even a single-atom change (e.g., replacement of the 4-chlorobenzylamino group with a 2-methoxybenzylamino group) is sufficient to alter the binding affinity to targets such as EGFR or CHK1, as evidenced by the >10-fold variation in IC₅₀ values observed across related 4-anilinoquinazoline chemotypes [2][3]. Therefore, selection of a specific 4-quinazolinamine derivative for biological screening or chemical probe development must be data-driven and scaffold-specific; generic substitution within this class carries a high risk of potency loss and polypharmacology changes.

Quantitative Evidence Guide for N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine (866137-99-7)


Higher Lipophilicity Differentiates N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine from Numerous 4-Quinazolinamine Congeners, Influencing Cell Permeability and CNS Drug-Likeness

The target compound possesses a computed XLogP3 of 4.8, which is approximately 1.5–2.5 log units higher than many 4-quinazolinamines lacking a lipophilic 4-chlorobenzyl substituent (e.g., N-methyl-2-(methylsulfanyl)-4-quinazolinamine, XLogP3 ~2.3–3.0) [1]. In the context of CNS drug design, an XLogP3 of 4.8 falls within the optimal range for passive brain penetration while avoiding the excessive lipophilicity (XLogP3 > 5) associated with rapid hepatic clearance and promiscuous binding, thereby positioning this compound as a balanced candidate for cell-permeable probe development where blood-brain barrier penetration is desired [1].

Drug Discovery Physicochemical Property Optimization Oral Bioavailability Prediction

Reduced Hydrogen-Bond Acceptor Count Relative to Benzo-Fused 4-Chlorobenzyl Quinazolines Improves Permeability and Reduces Efflux Liability

The target compound has four hydrogen-bond acceptors (HBA = 4), which is one acceptor fewer than 6-nitro-4-quinazolinamine analogs (e.g., N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine, HBA = 5) [1]. In CNS drug design, maintaining HBA count ≤ 4 is associated with reduced P-glycoprotein (P-gp) efflux liability, thereby increasing the probability of achieving therapeutically relevant unbound brain concentrations [1].

Medicinal Chemistry ADMET Optimization CNS Drug Discovery

Moderate Rotatable Bond Count Balances Conformational Flexibility and Binding Entropy Penalty Compared to Benzhydryl-Substituted Congeners

The target compound contains four rotatable bonds, which is fewer than the six rotatable bonds in N-benzyl-2-(4-chlorobenzyl)-4-quinazolinamine [1]. A lower number of rotatable bonds generally correlates with a smaller entropic penalty upon target binding and improved ligand efficiency, making this compound a more attractive starting point for fragment-based or structure-guided optimization campaigns where maintaining favorable ligand efficiency indices is critical [1].

Computational Chemistry Structure-Based Drug Design Ligand Efficiency

95% Minimum Purity Specification from a California-Based QA-Backed Supplier Ensures Batch-to-Batch Reproducibility for High-Content Screening

AKSci supplies this compound with a minimum purity specification of 95%, supported by SDS and COA documentation . In contrast, the Sigma-Aldrich/Key Organics catalog entry specifies a purity of 90% . The 5-percentage-point higher purity reduces the likelihood of impurities confounding dose-response curves in phenotypic high-content screens, where even minor contaminants can shift IC₅₀ values by >2-fold [1].

Chemical Biology High-Content Screening Quality Assurance

Optimal Use Cases for N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine (866137-99-7) Based on Quantitative Differentiation


CNS-Sensitive Kinase Inhibitor Probe Design

The compound's balanced lipophilicity (XLogP3 = 4.8) and favorable HBA count (4), which is below the typical P-gp efflux threshold, make it a suitable starting scaffold for designing brain-penetrant kinase probes where the 4-chlorobenzyl group can be exploited for additional hydrophobic interactions in the ATP-binding pocket [1]. Researchers targeting CNS kinases (e.g., EGFRvIII in glioblastoma) should prefer this compound over more polar or larger analogs that suffer from poor BBB permeability [1].

Chemoproteomic Target Deconvolution via Affinity-Based Protein Profiling (AfBPP)

The well-defined 4-chlorobenzyl and 2-methylsulfanyl moieties offer two orthogonal handles for affinity-matrix immobilization or affinity-reporting group (e.g., alkyne-tag) attachment, enabling chemoproteomics pull-down experiments that map the cellular target landscape . Use of the 95%-purity AKSci batch (or an equivalent QC-verified batch) minimizes false-positive interactors that arise from reactive impurities, thereby sharpening the target profile observed by quantitative mass spectrometry .

Pharmacological Selectivity Screening Against the Quinazoline-Oriented Kinome Panel

When included as a query compound in a kinome-wide selectivity panel (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot), the differential activity against EGFR, CHK1, and PAK4—targets that discriminate between 4-anilino- and 4-benzylamino-substituted quinazolines—can serve as a selectivity fingerprint that distinguishes this chemotype from closely related 4-quinazolinamine inhibitors [2]. Users should co-assay a 2-(4-chlorobenzyl) regioisomer as a comparator to quantify the contribution of the N-4-(4-chlorobenzylamino) substituent to kinome selectivity [2].

Solid-Phase or Solution-Phase Fragment-Linking Campaigns

With only four rotatable bonds and a molecular weight of 315.8 Da, the compound meets Rule-of-Three criteria for fragment-based drug design (MW < 300 Da; however, its proximity to the MW ceiling allows it to function as a 'lead-like' fragment) [1]. When used in fragment-linking approaches, the compound can be reacted at the 2-methylsulfanyl position (via oxidation to sulfoxide/sulfone) or at the 4-chlorobenzylamino group (via nucleophilic aromatic substitution or reductive alkylation), providing controlled synthetic diversification with a single core [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.